N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
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Overview
Description
N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: 359.31 g/mol
This compound belongs to the chalcone family, which includes polyphenolic compounds with diverse pharmacological activities, such as anti-cancer, anti-infective, anti-diabetic, and antioxidant properties . Quinoline derivatives, on the other hand, exhibit a wide range of biological activities, depending on substituents and positions .
Preparation Methods
The synthesis of N-[(2E)-3-(1,3-benzodioxol-5-yl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves a two-step reaction:
- Synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide (Compound 2):
- Quinoline-3-carboxylic acid reacts with thionyl chloride (SOCl2) to form the acid chloride.
- 4-Aminoacetophenone is then added to the acid chloride to yield Compound 2.
- The structure of Compound 2 is confirmed by FTIR, HRMS, and NMR spectroscopy.
- Claisen–Schmidt Reaction:
- Compound 2 undergoes a Claisen–Schmidt condensation with piperonal.
- KOH solution serves as the catalyst in ethanol under ultrasonic irradiation.
- This reaction leads to the formation of this compound (Compound 3).
Chemical Reactions Analysis
Compound 3 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions play a crucial role in determining the products formed. Detailed studies are needed to explore these reactions further.
Scientific Research Applications
The compound’s applications span several fields:
Chemistry: Potential as a synthetic intermediate or ligand.
Biology: Investigate its interactions with biomolecules.
Medicine: Explore its pharmacological properties.
Industry: Assess its use in materials science or catalysis.
Mechanism of Action
The precise mechanism by which Compound 3 exerts its effects remains an exciting area of research. It likely involves specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While Compound 3 is unique due to its fused heterocyclic structure, it’s essential to compare it with related compounds. Further studies can reveal its distinct features.
Properties
Molecular Formula |
C14H14N2O5S2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C14H14N2O5S2/c1-8(17)15-14-16(10-5-23(18,19)6-13(10)22-14)9-2-3-11-12(4-9)21-7-20-11/h2-4,10,13H,5-7H2,1H3 |
InChI Key |
SURXTEWHRCUHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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